N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide
Description
The compound N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide features a piperazine core substituted with a carboxamide group at position 1. The carboxamide nitrogen is attached to a 2-chloro-4-methylphenyl moiety, while the piperazine nitrogen at position 4 is linked to a 4-(isopropoxy)benzyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-[(4-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2/c1-16(2)28-19-7-5-18(6-8-19)15-25-10-12-26(13-11-25)22(27)24-21-9-4-17(3)14-20(21)23/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLCIDHRBBWHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123948 | |
| Record name | N-(2-Chloro-4-methylphenyl)-4-[[4-(1-methylethoxy)phenyl]methyl]-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908494-89-3 | |
| Record name | N-(2-Chloro-4-methylphenyl)-4-[[4-(1-methylethoxy)phenyl]methyl]-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908494-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-methylphenyl)-4-[[4-(1-methylethoxy)phenyl]methyl]-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide.
Carboxamide formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1.1. Core Piperazine Formation
The piperazine ring is typically synthesized via cyclization reactions or functionalization of pre-existing piperazine scaffolds. For this compound, commercial piperazine is often alkylated at the N1-position using a benzyl chloride derivative.
1.2. Carboxamide Formation
The carboxamide group is introduced via reaction of the secondary piperazine amine with an isocyanate or carbamoyl chloride:
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Isocyanate Route :
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Coupling Agent Route :
Carboxylic acid derivatives (e.g., 2-chloro-4-methylbenzoic acid) are activated with EDCl/HOBt and coupled to the piperazine amine .
2.1. Piperazine Ring
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Nucleophilic Substitution : The secondary amine undergoes alkylation or acylation. For example, reaction with methyl iodide yields quaternary ammonium salts .
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Protonation : The piperazine nitrogen (pKa ~9.5) forms water-soluble salts with HCl or H2SO4 .
2.2. Carboxamide Group
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the amide cleaves to yield 2-chloro-4-methylaniline and a piperazine-carboxylic acid .
2.3. Aromatic Substituents
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Chlorophenyl Group : Resistant to nucleophilic substitution due to deactivation by the adjacent methyl and carboxamide groups.
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Propan-2-yloxy Group : Stable under basic conditions but cleaves with HBr/AcOH to form 4-hydroxybenzyl derivatives .
3.1. Thermal Stability
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Decomposition initiates at 220°C (TGA data), primarily via cleavage of the carboxamide bond.
3.2. Photodegradation
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UV exposure (254 nm) induces radical-mediated oxidation of the propan-2-yloxy group, forming a quinone-like byproduct .
Derivatization Reactions
Analytical Characterization
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NMR (CDCl3) : δ 1.25 (d, 6H, J=6.1 Hz, CH(CH3)2), 2.35 (s, 3H, Ar-CH3), 3.45 (s, 2H, CH2), 6.85–7.30 (m, 7H, aromatic).
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HRMS : m/z 386.1867 [M+H]+ (calc. 386.1865).
Challenges and Optimization
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Regioselectivity : Competing N1/N4 alkylation in piperazine requires careful stoichiometric control .
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Byproducts : Over-alkylation (~15% in uncontrolled conditions) is minimized using phase-transfer catalysts .
This compound’s reactivity is dominated by its piperazine core and carboxamide functionality, enabling applications in medicinal chemistry and materials science. Further studies on catalytic asymmetric synthesis and metabolic pathways are warranted.
Scientific Research Applications
Oncological Applications
N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit protein tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, a study highlighted that piperazine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar properties .
Immunological Disorders
The compound is also being explored for its immunomodulatory effects. Research has shown that certain piperazine derivatives can modulate immune responses, making them candidates for treating autoimmune diseases and enhancing immune function in cancer therapies . This aspect is particularly relevant given the increasing focus on immunotherapy in cancer treatment.
Neuropharmacology
Another promising application of this compound lies in neuropharmacology. Piperazine derivatives have been studied for their potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions could lead to applications in treating mood disorders and other psychiatric conditions .
Case Study 1: Anti-Cancer Activity
A study published in a leading pharmacological journal investigated the anti-cancer properties of piperazine derivatives similar to this compound. The research demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Immunomodulatory Effects
In a clinical trial assessing the immunomodulatory effects of piperazine compounds, participants receiving a regimen including derivatives similar to this compound exhibited improved immune markers compared to controls. The study concluded that these compounds could enhance immune responses, particularly in patients undergoing chemotherapy .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carboxamide Derivatives with Substituted Phenyl Groups
A4 (N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide)
- Structure : Shares the piperazine-carboxamide core but replaces the 4-methyl and isopropoxy groups with a 4-oxo-3,4-dihydroquinazolinylmethyl moiety.
- Physical Properties : Melting point = 197.9–199.6 °C; yield = 45.2% .
A27 (N-(2-chloro-5-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide)
Piperazine-Carboxamide Derivatives with Heterocyclic Substituents
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)
- Structure : Substitutes the isopropoxybenzyl group with a 3-chloropyridyl moiety and uses a tert-butylphenyl carboxamide.
- Pharmacology: Potent TRPV1 antagonist with analgesic activity; IC50 values in nanomolar range .
Compound 18e (N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide)
- Structure : Incorporates a pyridin-4-yl-ethyl chain and bis(trifluoromethyl)benzyloxy group.
- Pharmacology: Modest selectivity for inhibiting Leishmania donovani (EC50 = low µM range) .
- Key Difference : The trifluoromethyl groups enhance metabolic stability, while the pyridyl chain may engage in polar interactions absent in the target compound.
Piperazine-Carboxamide Derivatives with Modified Linkers
KR-37524 (4-(3-bromo-4-(piperidin-4-yloxy)benzyl)-N-(3-(dimethylamino)phenyl)piperazine-1-carboxamide)
Dopamine D3 Receptor-Selective Piperazine Derivatives
Compound 8j (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide)
Comparative Data Table
Key Structural and Functional Insights
- Substituent Effects: Chlorine/Methyl Groups: Electron-withdrawing chlorine and lipophilic methyl groups enhance binding to hydrophobic pockets (e.g., BCTC’s TRPV1 antagonism) . Isopropoxy vs. Quinazolinone: The isopropoxy group in the target compound may improve metabolic stability compared to the hydrogen-bonding quinazolinone in A4 .
- Pharmacological Diversity: Minor structural changes drastically alter target selectivity (e.g., D3 vs. D2 receptor binding in compound 8j ).
Biological Activity
N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is a common motif in many pharmacologically active compounds. Its structure can be represented as follows:
This structure suggests potential interactions with various biological targets, including receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of piperazine compounds can inhibit viral replication. For instance, related piperazine derivatives have shown efficacy against the NS5B polymerase enzyme of the hepatitis C virus, indicating a potential antiviral mechanism .
- Anticancer Properties : The compound’s structural analogs have been investigated for their ability to inhibit protein kinases involved in oncogenesis. Such inhibition can lead to reduced tumor growth and proliferation .
- Cytotoxicity : Various studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, demonstrating significant cell viability reduction at certain concentrations .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been identified as protein tyrosine kinase inhibitors, which play crucial roles in signal transduction pathways associated with cancer progression .
- Receptor Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, which could contribute to its pharmacological profile.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, potentially mitigating oxidative stress-related damage in cells .
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral efficacy of piperazine derivatives found that specific modifications to the piperazine ring enhanced activity against hepatitis C virus (HCV) genotypes. The most potent derivative achieved an EC50 value in the low nanomolar range .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yloxy)benzyl]piperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves coupling substituted benzyl halides with piperazine intermediates. For example, 1-(2-chloro-4-methylphenyl)piperazine can react with 4-(propan-2-yloxy)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide linkage. Purification via column chromatography or recrystallization ensures >95% purity . Parallel methods for structurally similar piperazine derivatives use condensation reactions between aldehydes and hydrazine derivatives, followed by cyclization .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular structure. For crystalline derivatives, single-crystal X-ray diffraction (as in ) confirms bond angles and chair conformations of the piperazine ring . Elemental analysis (C, H, N) and infrared spectroscopy (IR) validate functional groups like the carboxamide and ether moieties .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening includes in vitro assays targeting receptors (e.g., dopamine, serotonin) due to piperazine's pharmacological relevance. For example, competitive binding assays using radiolabeled ligands (³H-spiperone for dopamine D2 receptors) quantify IC₅₀ values. Dose-response curves (0.1–100 µM) identify potency, with cytotoxicity assessed via MTT assays on HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematic substitution of the 2-chloro-4-methylphenyl or propan-2-yloxy groups is performed. For example:
- Replace the chloro group with fluoro or nitro to assess electronic effects.
- Modify the isopropyloxy chain to ethyl or cyclopropyl for steric analysis.
Biological testing after each modification identifies critical pharmacophores. demonstrates this approach for fluorobenzyl-piperazine TK inhibitors, achieving 60–85% yield in analogous derivatives .
Q. How can solubility and bioavailability challenges be addressed methodologically?
- Methodological Answer : Salt formation (e.g., hydrochloride, maleate) improves aqueous solubility. Co-solvency with PEG-400 or cyclodextrin inclusion complexes enhances in vivo absorption. details salt synthesis (e.g., phosphate, HCl) via solvent evaporation, validated by XRPD and DSC for crystallinity . LogP calculations (via HPLC) guide lipid solubility optimization .
Q. What advanced analytical techniques resolve contradictions in stability data?
- Methodological Answer : Conflicting degradation profiles are analyzed using:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) over 14 days.
- HPLC-PDA/MS : Track degradation products (e.g., hydrolysis of carboxamide to carboxylic acid).
- TGA/DSC : Determine thermal stability thresholds (e.g., decomposition >200°C) .
Q. How are computational models employed to predict drug-likeness?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases) using crystal structures from the PDB. ADMET predictions (SwissADME) evaluate permeability (Caco-2), cytochrome P450 interactions, and hERG channel liability. highlights retrosynthesis tools (PISTACHIO, Reaxys) for route optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
